

Application Notes and Protocols: Bioluminescence Imaging of Tumors Treated with AD-8007

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Compound of Interest		
Compound Name:	AD-8007	
Cat. No.:	B15568349	Get Quote

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Introduction

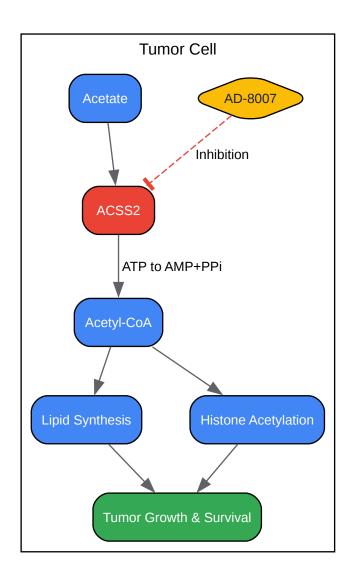
AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3] ACSS2 is a key metabolic enzyme that facilitates the conversion of acetate to acetyl-CoA, a vital molecule for cellular processes such as lipid synthesis and histone acetylation.[4][5] In the nutrient-limited tumor microenvironment, cancer cells often rely on acetate as a carbon source, making ACSS2 a critical enzyme for their survival and proliferation. Inhibition of ACSS2 by AD-8007 presents a promising therapeutic strategy for cancers that are dependent on this metabolic pathway, including challenging-to-treat cancers like breast cancer brain metastases.

Bioluminescence imaging (BLI) is a powerful and sensitive non-invasive technique used to monitor tumor growth and response to therapy in real-time within a living organism. This method involves the genetic modification of cancer cells to express a luciferase enzyme. When the substrate, D-luciferin, is administered, the luciferase-expressing tumor cells emit light, which can be detected and quantified to assess tumor burden. These application notes provide a comprehensive overview and detailed protocols for utilizing bioluminescence imaging to evaluate the in vivo efficacy of **AD-8007** in preclinical tumor models.

Mechanism of Action of AD-8007



AD-8007 functions by specifically inhibiting ACSS2, thereby blocking the conversion of acetate to acetyl-CoA. This disruption of a crucial metabolic pathway leads to a reduction in lipid storage and acetyl-CoA levels within cancer cells. The consequences of ACSS2 inhibition by **AD-8007** include the induction of tumor cell death and a significant reduction in colony formation. By targeting this metabolic vulnerability, **AD-8007** can effectively inhibit tumor growth and extend survival in preclinical models.



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Figure 1: Mechanism of action of AD-8007.

Quantitative Data Summary



The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of **AD-8007** using bioluminescence imaging.

Table 1: In Vivo Tumor Growth Inhibition by AD-8007

Treatment Group	Day 0 (Relative Bioluminescen ce)	Day 14 (Relative Bioluminescen ce)	Fold Change	p-value
Vehicle	1.00 ± 0.15	8.50 ± 1.20	8.50	< 0.05
AD-8007	1.00 ± 0.12	2.50 ± 0.50	2.50	< 0.05

Table 2: Survival Analysis

Treatment Group	Median Survival (Days)	p-value
Vehicle	20	< 0.05
AD-8007	35	< 0.05

Experimental Protocols

Protocol 1: Generation of Luciferase-Expressing Cancer Cell Lines

Objective: To generate stable cancer cell lines that express luciferase for in vivo bioluminescence imaging.

Materials:

- Cancer cell line of interest
- Lentiviral vector encoding luciferase (e.g., pLenti-luciferase)
- Packaging plasmids (e.g., psPAX2, pMD2.G)



- HEK293T cells
- Transfection reagent
- · Complete cell culture medium
- Puromycin or other selection antibiotic
- D-Luciferin

Procedure:

- Lentivirus Production:
 - Co-transfect HEK293T cells with the lentiviral vector encoding luciferase and the packaging plasmids using a suitable transfection reagent.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - $\circ~$ Filter the supernatant through a 0.45 μm filter to remove cellular debris.
- Transduction of Cancer Cells:
 - Plate the target cancer cells and allow them to adhere.
 - Transduce the cells with the collected lentiviral supernatant in the presence of polybrene.
 - Incubate for 24-48 hours.
- Selection of Stable Cell Lines:
 - Replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
 - Culture the cells for 1-2 weeks, replacing the selection medium every 2-3 days, until nontransduced cells are eliminated.
- Validation of Luciferase Activity:



- Plate the selected cells in a 96-well plate.
- Add D-luciferin to the wells and measure the bioluminescent signal using a luminometer or an in vivo imaging system.
- Select clones with high and stable luciferase expression for in vivo studies.

Protocol 2: In Vivo Bioluminescence Imaging of Tumor Response to AD-8007

Objective: To monitor and quantify the effect of **AD-8007** on tumor growth in a mouse model using bioluminescence imaging.

Materials:

- Luciferase-expressing cancer cells
- Immunocompromised mice (e.g., Nu/Nu or SCID)
- AD-8007
- Vehicle control
- D-Luciferin potassium salt
- In vivo imaging system (e.g., IVIS)
- Anesthesia (e.g., isoflurane)

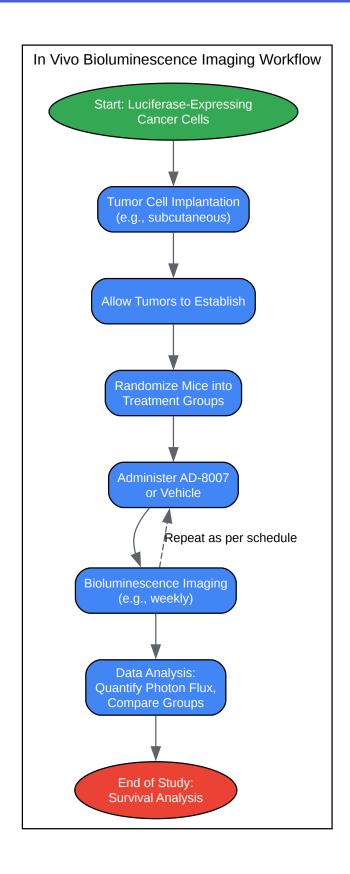
Procedure:

- Tumor Cell Implantation:
 - Harvest the luciferase-expressing cancer cells and resuspend them in sterile PBS or Matrigel.
 - Implant the cells into the desired location in the mice (e.g., subcutaneously, orthotopically).



- Tumor Growth and Treatment Initiation:
 - Monitor tumor growth by bioluminescence imaging.
 - Once tumors are established and reach a predetermined size (based on bioluminescent signal), randomize the mice into treatment and control groups.
 - Administer AD-8007 or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
- Bioluminescence Imaging:
 - At specified time points (e.g., weekly), perform bioluminescence imaging.
 - Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
 - Anesthetize the mice using isoflurane.
 - Place the mice in the imaging chamber of the in vivo imaging system.
 - Acquire bioluminescent images. The signal intensity is proportional to the number of viable tumor cells.
- Data Analysis:
 - Use the imaging software to draw regions of interest (ROIs) around the tumors.
 - Quantify the total photon flux (photons/second) within each ROI.
 - Normalize the bioluminescent signal to the initial measurement for each mouse to track relative tumor growth.
 - Compare the tumor growth rates between the AD-8007-treated and vehicle-treated groups.
 - Monitor animal survival and body weight throughout the study.





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Figure 2: Experimental workflow for in vivo bioluminescence imaging.



Conclusion

The combination of **AD-8007**, a potent ACSS2 inhibitor, and in vivo bioluminescence imaging provides a robust platform for evaluating novel cancer therapeutics. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively assess the anti-tumor activity of **AD-8007** in preclinical models. This approach allows for longitudinal, non-invasive monitoring of treatment efficacy, contributing to the accelerated development of new cancer therapies.

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